Desethyl Sacubitril-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

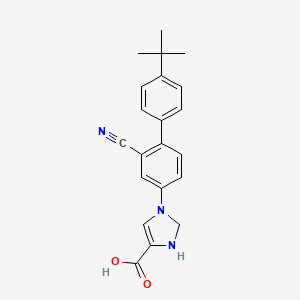

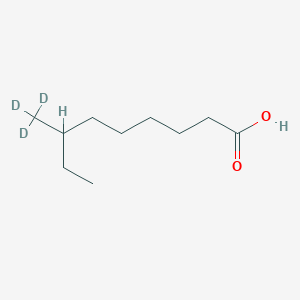

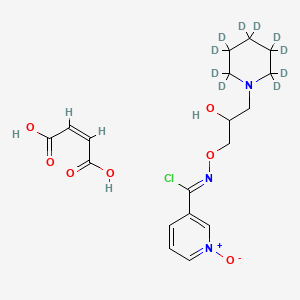

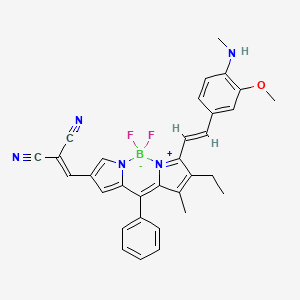

Sacubitrilat-d4, also known as Desethyl Sacubitril-d4 or LBQ-657-d4, is a deuterium-labeled derivative of Sacubitrilat. Sacubitrilat is an active metabolite of Sacubitril, which is a neprilysin inhibitor. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and fluid balance. Sacubitrilat-d4 is primarily used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sacubitrilat-d4 involves the incorporation of deuterium atoms into the Sacubitrilat molecule. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with Sacubitrilat as the starting material.

Deuterium Exchange: Deuterium atoms are introduced into the molecule through a deuterium exchange reaction. This can be achieved by treating Sacubitrilat with deuterated reagents under specific conditions.

Purification: The resulting Sacubitrilat-d4 is purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Industrial Production Methods

Industrial production of Sacubitrilat-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow methodologies and statistical “Design of Experiments” (DoE) approaches are often employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Sacubitrilat-d4 undergoes various chemical reactions, including:

Hydrolysis: Sacubitrilat-d4 can be hydrolyzed to its corresponding carboxylic acid under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

Substitution: Sacubitrilat-d4 can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, oxidized derivatives, and substituted analogs of Sacubitrilat-d4 .

Scientific Research Applications

Sacubitrilat-d4 has several scientific research applications, including:

Pharmacokinetic Studies: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sacubitrilat.

Metabolic Studies: The compound is employed in metabolic studies to investigate the metabolic pathways and identify metabolites.

Drug Development: Sacubitrilat-d4 is used in drug development to study the pharmacokinetic and metabolic profiles of new drug candidates.

Cancer Research: Recent studies have explored the potential of Sacubitrilat-d4 as an anticancer agent by modulating epigenetic and apoptotic regulators.

Mechanism of Action

Sacubitrilat-d4 exerts its effects by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. By inhibiting neprilysin, Sacubitrilat-d4 increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This results in reduced blood pressure and improved fluid balance .

Comparison with Similar Compounds

Similar Compounds

Sacubitrilat: The non-deuterated form of Sacubitrilat-d4, which also inhibits neprilysin.

Sacubitril: The prodrug that is metabolized to Sacubitrilat in the body.

Valsartan: An angiotensin receptor blocker often used in combination with Sacubitril for the treatment of heart failure.

Uniqueness

Sacubitrilat-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in pharmacokinetic and metabolic studies. The deuterium labeling also provides insights into the metabolic pathways and pharmacokinetic profiles of Sacubitrilat .

Properties

Molecular Formula |

C22H25NO5 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

(2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid |

InChI |

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1/i11D2,12D2 |

InChI Key |

DOBNVUFHFMVMDB-VESNEZPCSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)O)C([2H])([2H])C(=O)O |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)